molecular formula C11H20NNaO6 B12774372 Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt CAS No. 32046-75-6

Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt

Cat. No.: B12774372
CAS No.: 32046-75-6
M. Wt: 285.27 g/mol
InChI Key: NSPHGFIOPFZHON-UHFFFAOYSA-M
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Description

Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is a synthetic organic compound It is a derivative of glycine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with appropriate reagents to introduce the butoxy, hydroxypropyl, and carboxymethyl groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and quality control measures ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(2-hydroxyethyl)-N-(carboxymethyl)-, monosodium salt: Another derivative of glycine with similar functional groups.

    Glycine, N-(3-methoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt: A compound with a methoxy group instead of a butoxy group.

Uniqueness

Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is unique due to the presence of the butoxy group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

32046-75-6

Molecular Formula

C11H20NNaO6

Molecular Weight

285.27 g/mol

IUPAC Name

sodium;2-[(3-butoxy-2-hydroxypropyl)-(carboxymethyl)amino]acetate

InChI

InChI=1S/C11H21NO6.Na/c1-2-3-4-18-8-9(13)5-12(6-10(14)15)7-11(16)17;/h9,13H,2-8H2,1H3,(H,14,15)(H,16,17);/q;+1/p-1

InChI Key

NSPHGFIOPFZHON-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC(CN(CC(=O)O)CC(=O)[O-])O.[Na+]

Origin of Product

United States

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